2,4-Difluoro-1-propoxybenzene
Overview
Description
2,4-Difluoro-1-propoxybenzene is an organic compound with the molecular formula C9H10F2O It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 2nd and 4th positions, and a propoxy group is attached to the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-1-propoxybenzene typically involves the reaction of 2,4-difluorophenol with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide. The general reaction scheme is as follows:
2,4-Difluorophenol+Propyl BromideK2CO3,Refluxthis compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds.
Types of Reactions:
Substitution Reactions: this compound can undergo electrophilic aromatic substitution reactions due to the presence of the electron-donating propoxy group, which activates the benzene ring towards electrophiles.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Halogenated or nitrated derivatives.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or alkanes.
Scientific Research Applications
2,4-Difluoro-1-propoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-1-propoxybenzene depends on its interaction with specific molecular targets. The propoxy group can interact with various enzymes or receptors, potentially inhibiting or activating their functions. The fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
2,4-Difluorophenol: Lacks the propoxy group, making it less reactive in certain substitution reactions.
1-Propoxybenzene: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
2,4-Difluoroanisole: Contains a methoxy group instead of a propoxy group, leading to variations in its chemical behavior.
Uniqueness: 2,4-Difluoro-1-propoxybenzene is unique due to the combination of the electron-withdrawing fluorine atoms and the electron-donating propoxy group. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
Properties
IUPAC Name |
2,4-difluoro-1-propoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O/c1-2-5-12-9-4-3-7(10)6-8(9)11/h3-4,6H,2,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRJBMLLALWBCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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